Cas no 1019547-48-8 (N-cyclohexyl-3,4-difluoroaniline)
N-cyclohexyl-3,4-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-cyclohexyl-3,4-difluoro-
- N-cyclohexyl-3,4-difluoroaniline
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- Inchi: 1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2
- InChI Key: BECMQVSQWZCQRT-UHFFFAOYSA-N
- SMILES: C1(NC2CCCCC2)=CC=C(F)C(F)=C1
N-cyclohexyl-3,4-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164912-0.05g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164912-0.1g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164912-0.25g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164912-0.5g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164912-1.0g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164912-2.5g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164912-5.0g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164912-10.0g |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 10g |
$3131.0 | 2023-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8390-1G |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 95% | 1g |
¥ 1,643.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8390-5G |
N-cyclohexyl-3,4-difluoroaniline |
1019547-48-8 | 95% | 5g |
¥ 5,016.00 | 2023-04-06 |
N-cyclohexyl-3,4-difluoroaniline Suppliers
N-cyclohexyl-3,4-difluoroaniline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-cyclohexyl-3,4-difluoroaniline
N-Cyclohexyl-3,4-Difluoroaniline: A Comprehensive Overview
The compound with CAS No. 1019547-48-8, commonly referred to as N-cyclohexyl-3,4-difluoroaniline, is a versatile aromatic amine derivative that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexyl group attached to the nitrogen atom of an aniline derivative, along with two fluorine atoms substituted at the 3 and 4 positions of the aromatic ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in both academic research and industrial applications.
N-cyclohexyl-3,4-difluoroaniline has been extensively studied for its potential in the development of advanced materials. Recent research has highlighted its role as a precursor for synthesizing high-performance polymers, particularly in the field of polyamide production. The fluorine substituents on the aromatic ring contribute to enhanced thermal stability and chemical resistance, while the cyclohexyl group provides flexibility and improved processability. These properties make N-cyclohexyl-3,4-difluoroaniline an ideal candidate for applications in high-temperature resistant coatings and lightweight structural materials.
In addition to its role in polymer chemistry, N-cyclohexyl-3,4-difluoroaniline has also been explored in drug discovery efforts. The compound's unique electronic properties make it a promising lead molecule for designing bioactive compounds with potential therapeutic applications. Recent studies have demonstrated its ability to modulate key biological pathways, such as those involved in inflammation and neurodegenerative diseases. Researchers have also investigated its pharmacokinetic profile, revealing favorable absorption and distribution characteristics that further support its potential as a drug candidate.
The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves a multi-step process that combines nucleophilic aromatic substitution and Friedel-Crafts alkylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the overall cost and environmental impact of manufacturing this compound. These developments have significantly expanded its availability for both research and commercial purposes.
From an environmental perspective, N-cyclohexyl-3,4-difluoroaniline exhibits low toxicity and minimal bioaccumulation potential, making it a safer alternative to traditional aromatic amine derivatives in many applications. Its stability under various environmental conditions also contributes to its suitability for use in outdoor applications, such as protective coatings and weather-resistant polymers.
Looking ahead, the continued exploration of N-cyclohexyl-3,4-difluoroaniline is expected to unlock new opportunities across diverse industries. Its unique combination of electronic properties, thermal stability, and chemical resistance positions it as a key building block for next-generation materials. As research progresses, this compound is likely to play an increasingly important role in advancing both scientific understanding and industrial innovation.
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